Product packaging for Propyl sulfide(Cat. No.:CAS No. 111-47-7)

Propyl sulfide

Cat. No.: B086407
CAS No.: 111-47-7
M. Wt: 118.24 g/mol
InChI Key: ZERULLAPCVRMCO-UHFFFAOYSA-N
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Description

Dipropyl sulfide, also known as 1, 1'-thiobispropane or 4-thiaheptane, belongs to the class of organic compounds known as dialkylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two alkyl groups. Dithis compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dithis compound is primarily located in the membrane (predicted from logP). Dithis compound is a garlic and onion tasting compound that can be found in soft-necked garlic. This makes dithis compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S B086407 Propyl sulfide CAS No. 111-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylsulfanylpropane
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InChI

InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3
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InChI Key

ZERULLAPCVRMCO-UHFFFAOYSA-N
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Canonical SMILES

CCCSCCC
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Molecular Formula

C6H14S
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DSSTOX Substance ID

DTXSID3021934
Record name Propyl sulfide
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Molecular Weight

118.24 g/mol
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Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid
Record name Dipropyl sulfide
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Boiling Point

142.00 to 143.00 °C. @ 760.00 mm Hg
Record name Dipropyl sulfide
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CAS No.

111-47-7
Record name Propyl sulfide
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Melting Point

-102.5 °C
Record name Dipropyl sulfide
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Fundamental Chemical Research on Propyl Sulfide Systems

Advanced Synthetic Methodologies for Propyl Sulfide (B99878) and its Analogs

The synthesis of propyl sulfide and related thioethers can be achieved through several strategic pathways, ranging from classic nucleophilic substitution reactions to modern catalytic and green chemistry approaches.

The most common and well-established method for synthesizing simple dialkyl sulfides like this compound is an analogue of the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com The synthesis involves two primary steps:

Formation of a Thiolate Anion : A thiol, such as propanethiol, is deprotonated by a base to form a highly nucleophilic thiolate anion. khanacademy.orgmasterorganicchemistry.com Common bases include sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). khanacademy.orglibretexts.org Thiolate anions are excellent nucleophiles because the negative charge is on a large, polarizable sulfur atom, making them relatively stable. khanacademy.org

Nucleophilic Attack : The resulting thiolate anion then attacks a primary or secondary alkyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion in a single concerted step. khanacademy.org

For the synthesis of aryl-propyl sulfides, such as o-chlorophenyl this compound, a similar nucleophilic aromatic substitution (SNAr) reaction can be employed. In one example, o-dichlorobenzene reacts with potassium propyl mercaptide in the presence of a polyethylene (B3416737) glycol catalyst to yield the desired product. google.com

Table 1: Examples of Nucleophilic Substitution Reactions for Sulfide Synthesis

Reactant 1Reactant 2Base/CatalystProductReference
Propanethiol1-BromopropaneSodium HydroxideThis compound khanacademy.org
ThiophenolEthyl BromideSodium HydroxideEthyl Phenyl Sulfide khanacademy.org
o-DichlorobenzenePotassium Propyl MercaptidePolyethylene Glycolo-Chlorophenyl this compound google.com
BenzenethiolateAlkyl HalideSodium Hydride (NaH)Aryl Alkyl Sulfide libretexts.org

This table presents illustrative examples of sulfide synthesis via nucleophilic substitution pathways.

Modern synthetic chemistry has seen the development of catalytic methods to form carbon-sulfur bonds, offering alternatives to traditional stoichiometric reactions.

A notable development is the nickel-catalyzed aryl exchange reaction for the synthesis of aryl sulfides. acs.orgchemrxiv.org This method involves the reaction between an aryl sulfide and an aryl electrophile (like an aromatic ester) in the presence of a specific nickel/dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (dcypt) catalyst. acs.org This approach avoids the use of odorous and toxic thiols directly. acs.orgchemrxiv.org The catalytic cycle is believed to involve oxidative addition of both the aryl sulfide and the aryl electrophile to a Ni(0) center, followed by a ligand exchange and reductive elimination to form the new aryl sulfide product. chemrxiv.org While demonstrated for aryl sulfides, this principle of catalytic C-S bond formation represents a significant advancement.

Another catalytic strategy involves reacting alcohols with sulfur compounds like hydrogen sulfide or thiols in the presence of a catalyst blend. google.com This process can selectively produce mercaptans or sulfides. The catalyst system may consist of a hydrotreating catalyst and a dehydration catalyst, which allows the reaction to proceed under near-isothermal conditions by balancing the exothermic and endothermic steps of the reaction. google.com For instance, 1-propanol (B7761284) can be reacted with a sulfur source to produce 1-propanethiol (B107717) or, subsequently, this compound. google.com

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgsemanticscholar.org These principles are increasingly applied to the synthesis of all chemical compounds, including this compound.

Key green chemistry considerations for this compound synthesis include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Williamson-type synthesis has a good atom economy, though it generates a salt byproduct. Catalytic methods can offer even higher atom economy.

Use of Safer Solvents and Reagents : Research focuses on replacing hazardous solvents with greener alternatives like water or supercritical CO2, or conducting reactions under solvent-free conditions. researchgate.netmdpi.com For instance, the oxidation of sulfides has been achieved using aqueous hydrogen peroxide, avoiding organic solvents and halogenated reagents. epo.org

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The development of highly active catalysts can enable reactions under milder conditions. Alternative energy sources like microwave or ultrasound irradiation are also explored to reduce reaction times and energy consumption. semanticscholar.orgresearchgate.net

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The use of highly specific catalysts, including enzymes, can react with one part of a molecule selectively, often eliminating the need for protecting groups. acs.orgmdpi.com

This compound can be readily derivatized through oxidation of the sulfur atom. This process yields two important classes of compounds: sulfoxides and sulfones. masterorganicchemistry.comlibretexts.org The oxidation is stepwise, first converting the sulfide to a sulfoxide (B87167), and then further oxidation of the sulfoxide yields a sulfone. libretexts.orgmsu.edu

Propyl Sulfoxide (Dipropyl Sulfoxide) : The partial oxidation of this compound leads to the formation of propyl sulfoxide. This can be achieved using a controlled amount of a mild oxidizing agent.

Propyl Sulfone (Dipropyl Sulfone) : The complete oxidation of this compound, or the oxidation of propyl sulfoxide, results in propyl sulfone. google.com This typically requires stronger oxidizing agents or an excess of the oxidant. osti.gov

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the selectivity for the sulfoxide or sulfone. organic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). masterorganicchemistry.comorganic-chemistry.org For example, oxidation with hydrogen peroxide in the presence of a tantalum carbide catalyst can selectively produce sulfoxides, while a niobium carbide catalyst under similar conditions efficiently yields sulfones. organic-chemistry.org

Table 2: Oxidizing Agents for the Derivatization of Sulfides

Sulfide SubstrateOxidizing AgentProductKey FeaturesReference(s)
Alkyl/Aryl SulfidesHydrogen Peroxide (H₂O₂) / Metal CatalystSulfoxide or SulfoneSelectivity can be controlled by the catalyst (e.g., TaC vs. NbC). organic-chemistry.org Considered a green oxidant. epo.org epo.orgorganic-chemistry.org
Alkyl/Aryl Sulfidesm-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneCommon laboratory reagent; selectivity depends on stoichiometry. masterorganicchemistry.com
Alkyl/Aryl SulfidesPeroxytrifluoroacetic acidSulfoneStrong oxidant, provides high yields of sulfones. osti.gov osti.gov
Functionalized SulfidesAmmonium persulfateSulfoxideSelective oxidation of complex sulfides in aqueous conditions. nih.gov nih.gov
Alkyl/Aryl SulfidesPotassium Permanganate (KMnO₄)SulfoneStrong, inexpensive oxidant. organic-chemistry.org

This table summarizes common oxidizing systems used for the conversion of sulfides to sulfoxides and sulfones.

Green Chemistry Principles in this compound Synthesis

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound provides insight into the behavior of thioethers in chemical and biological systems.

The oxidation of the sulfur atom in this compound is a focal point of mechanistic studies. The process involves the transfer of an oxygen atom to the electron-rich sulfur center. mdpi.com

The general mechanism for oxidation with a peroxy acid involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic outer oxygen of the peroxy acid. This results in the formation of the sulfoxide and a carboxylic acid as a byproduct. The sulfoxide can then undergo a second, similar oxidation step to form the sulfone. libretexts.orgmsu.edu Because the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide (due to the electron-withdrawing sulfoxide group), the second oxidation step is generally slower, allowing for the isolation of the sulfoxide intermediate under controlled conditions.

Kinetic studies on the oxidation of alkyl phenyl sulfides have shown that the reaction is typically first order with respect to both the sulfide and the oxidant. rasayanjournal.co.in The rate of reaction is influenced by the electronic nature of the substituents on the sulfide. Electron-donating groups increase the nucleophilicity of the sulfur atom, thus accelerating the rate of oxidation. rasayanjournal.co.in

Enzymatic oxidations also provide mechanistic insights. For example, flavin-containing monooxygenases (FMOs) utilize a reactive flavin hydroperoxide intermediate to transfer an oxygen atom to the sulfide substrate. mdpi.com Chloroperoxidase, a heme-containing enzyme, transfers oxygen directly from its heme group to the sulfur atom. mdpi.com These biological systems can achieve high levels of selectivity, including enantioselectivity in the formation of chiral sulfoxides. mdpi.com

Oxidation Reactions of this compound

Selective Sulfoxidation Pathways

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates. mdpi.com The challenge lies in preventing over-oxidation to the corresponding sulfone. Research into the selective sulfoxidation of this compound has explored various catalytic systems to achieve high yields and selectivities.

One approach involves the use of metal-based catalysts. For instance, molybdenum(VI) dichloride dioxide (MoO2Cl2) in the presence of hydrogen peroxide has been shown to be an effective system for the oxidation of various sulfides, including those with sensitive functional groups, to sulfoxides at room temperature. researchgate.net Another example is the use of a bifunctional ionic liquid, bis-[N-(propyl-1-sulfoacid)-pyridinium] hexafluorotitanate, which, in conjunction with hydrogen peroxide, efficiently catalyzes the sulfoxidation of a range of sulfides with high selectivity and conversion rates at room temperature. nih.govfrontiersin.org This catalytic system is also notable for its recyclability. nih.gov

Electrochemical methods offer a green and selective alternative for sulfoxidation. researchgate.net An electrochemical protocol using sodium chloride as both an electrolyte and a redox mediator allows for the selective oxidation of sulfides to sulfoxides in good to excellent yields at ambient temperature, using traceless electrons as the oxidant. researchgate.net

Biocatalysis also presents a pathway for selective sulfoxidation. For example, cyclohexyl this compound, which is not readily converted by certain enzymes in an aqueous medium, can undergo reaction in the presence of hydrophilic solvents. mdpi.com Fungal strains like Aspergillus japonicus have demonstrated the ability to oxidize alkyl sulfides with high chemoselectivity, yielding sulfoxides without the formation of sulfones. mdpi.com

Over-oxidation to Sulfones

While selective oxidation to sulfoxides is often the primary goal, the further oxidation of sulfoxides to sulfones is also a significant reaction. nih.gov Sulfones are important functional groups in their own right. The oxidation of sulfides with strong oxidizing agents like hydrogen peroxide or peracids can lead to the formation of sulfones, often through the intermediate sulfoxide. msu.edu The control between sulfoxide and sulfone formation is a key aspect of these oxidation reactions. For instance, in some catalytic systems, reaction conditions can be tuned to favor the formation of sulfones. nih.gov

Coordination Chemistry of this compound as Ligands

The sulfur atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. This coordination chemistry is fundamental to the development of catalysts and understanding the role of sulfur-containing molecules in various chemical processes.

Metal-Propyl Sulfide Complex Formation

This compound and its derivatives can form stable complexes with a variety of transition metals. For example, γ-phosphino-functionalized propyl phenyl sulfides have been shown to coordinate to rhodium(I) to form square-planar complexes. acs.org In these complexes, the ligand can coordinate in a bidentate fashion through both the phosphorus and sulfur atoms, creating a six-membered metallacycle. acs.org The formation of such chelate complexes influences the electronic and steric properties of the metal center.

Iron(III) n-propyl xanthate, a complex derived from a this compound-containing ligand, has been synthesized and characterized. nih.gov This complex serves as a single-source precursor for the deposition of iron sulfide thin films and nanostructures. nih.gov Similarly, copper(I) complexes with alkyl sulfide ligands, including those with propyl groups, have been synthesized and structurally characterized. acs.org The nature of the alkyl sulfide ligand can influence the dimensionality and nuclearity of the resulting coordination polymers. acs.org

Electrophilic and Nucleophilic Additions to this compound Complexes

The reactivity of the coordinated this compound ligand can be significantly altered upon complexation to a metal center. The sulfur atom in a coordinated sulfide can exhibit nucleophilic character. For instance, the hydrosulfido-bridged diiridium complex [CpIr(μ-SH)3IrCp]Cl can undergo Michael addition of its μ-SH ligands to activated alkenes, demonstrating the nucleophilicity of the coordinated sulfur. rsc.org

Conversely, the sulfur atom can also be part of a system that undergoes electrophilic attack. While direct examples involving simple this compound complexes are less common in the provided context, the general principles of electrophilic addition to sulfur-containing ligands are well-established. For example, electrophilic addition of sulfur dichloride to allyl trimethyl silane (B1218182) proceeds regioselectively to give bis[2-chloro-3-(trimethylsilyl)propyl] sulfide. researchgate.net

Cycloaddition Reactions Involving Sulfur

While specific examples of cycloaddition reactions involving this compound complexes were not detailed in the provided search results, the general principle of sulfur-containing compounds participating in cycloaddition reactions is known. For instance, the trapping of arynes with vinyl sulfides can lead to the formation of benzanullated sulfur ylides via a (3+2) cycloaddition. nih.gov This type of reactivity highlights the potential for coordinated this compound derivatives to participate in cycloaddition processes, although further research in this specific area is warranted.

Rearrangement and Elimination Pathways of this compound Derivatives

This compound derivatives can undergo a variety of rearrangement and elimination reactions, often involving the sulfur atom and adjacent carbon centers. These reactions are important for the synthesis of new organosulfur compounds and for understanding fundamental reaction mechanisms.

One of the most well-known rearrangements involving sulfoxides is the Pummerer rearrangement. wikipedia.orgchemistry-reaction.com This reaction typically involves the rearrangement of an alkyl sulfoxide in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxy-thioether. wikipedia.org The mechanism proceeds through an acylated sulfoxide, which then eliminates to form a thionium (B1214772) ion intermediate that is subsequently trapped by a nucleophile. wikipedia.orgchemistry-reaction.com While direct examples with simple propyl sulfoxide are not extensively detailed, the principles apply to sulfoxides with at least one α-hydrogen. chemistry-reaction.com The yield of Pummerer-type reactions can be sensitive to the nature of the alkyl group, with yields sometimes dropping for n-propyl substituents compared to smaller alkyl groups. researchgate.net

A sulfur-centered Arbuzov rearrangement has been observed in the reaction of di-n-propyl sulfite (B76179) with di-n-butyltin oxide in the presence of an alkyl iodide, leading to the formation of mixed-ligand di-n-butyltin (alkoxy)alkanesulfonates. acs.org This reaction provides a one-pot synthetic route to this class of organotin compounds. acs.org

Thermal Decomposition Studies

The thermal decomposition of this compound and its isomers is a complex process that can proceed through various reaction channels. Studies on the pyrolysis of normal propyl mercaptan, a related compound, show a complex reaction with an induction period, ultimately leading to an equilibrium involving propylene (B89431) and hydrogen sulfide. aip.org The formation of this compound is proposed as a primary step, which then reacts further. aip.org

During thermal decomposition or combustion, this compound can generate irritating and highly toxic gases. aksci.com The stability of sulfides is a critical factor in various industrial applications. Under normal conditions, this compound is considered stable. fishersci.com However, it is incompatible with strong oxidizing agents and should be kept away from heat sources and open flames. fishersci.com

Reactivity in Specific Chemical Environments (e.g., fuel matrices)

The presence of sulfur compounds like this compound in fuel matrices is of significant interest due to their potential to act as catalyst poisons. In the gas-phase polymerization of propylene, for instance, mercaptans (which can be related to sulfides through various reactions) are considered contaminants. mdpi.com The sulfur atom in these compounds can coordinate with the active sites of catalysts, such as the Titanium in a Ziegler-Natta catalyst, deactivating them and inhibiting the polymerization process. mdpi.com This interaction is often favored over the interaction of the catalyst with propylene. mdpi.com

In the context of petrochemical facilities, iron oxides (rust) can react with sulfur-containing compounds like hydrogen sulfide, which is related to the this compound family. nih.gov This leads to the formation of various iron-sulfur compounds, a process that has been studied using DFT to understand the interaction mechanisms at a molecular level. nih.gov Such reactions are crucial in understanding corrosion and the formation of pyrophoric materials.

Computational and Quantum Chemical Studies of this compound

Density Functional Theory (DFT) for Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the properties and reactivity of this compound and related molecules. researchgate.netresearchgate.netmdpi.com DFT calculations are used to explore reaction mechanisms, such as the retro-ene reaction of allyl n-propyl sulfide, by mapping out the potential energy surface and identifying transition states. researchgate.netresearchgate.net These studies help to confirm or refute proposed mechanisms, for example, by showing that a concerted cyclic transition state is energetically more favorable than a radical mechanism for certain thermal decompositions. researchgate.net

DFT is also employed to study the electronic structure of sulfur-containing compounds. mdpi.comnih.gov For example, in studies of mercaptans as potential catalyst poisons, DFT calculations of the molecular electrostatic potential map can identify the most reactive sites for electrophilic or nucleophilic attack. mdpi.com For sulfur compounds, the sulfur atom is often identified as the most reactive site for an electrophilic attack due to its negative electrostatic potential. mdpi.com

Modeling of Transition States and Activation Parameters

A key application of computational chemistry in studying this compound systems is the modeling of transition states and the calculation of associated activation parameters like activation energy (Ea). researchgate.netmit.edu For the retro-ene reaction of allyl n-propyl sulfide, various DFT methods have been used to calculate the geometry and energy of the six-center cyclic transition state. researchgate.netresearchgate.net

The accuracy of these calculations is highly dependent on the level of theory and basis set employed. researchgate.netresearchgate.net For instance, studies have compared the performance of different functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-31G*, 6-311++G**) in reproducing experimental activation energies. researchgate.net The results indicate that while more complex methods can offer higher accuracy, simpler combinations can sometimes provide excellent results with less computational cost. researchgate.netresearchgate.net These computational models provide detailed insights into the structure of the transition state, which is crucial for understanding the reaction mechanism at a molecular level. researchgate.net

Table 2: Comparison of Theoretical Approaches for Activation Parameter Calculation

Theoretical Method Key Feature Application to Sulfide Reactions
Density Functional Theory (DFT) Balances accuracy and computational cost. Widely used for calculating activation energies and modeling transition states of sulfide pyrolysis. researchgate.netresearchgate.net
Coupled Cluster (e.g., CCSD(T)) High accuracy for single-point energy calculations. Used as a benchmark for kinetics datasets, though computationally expensive. mit.edu
Transition State Theory (TST) Calculates reaction rate coefficients from potential energy surface features. Applied to determine rate coefficients for gas-phase reactions of sulfur compounds. mit.edu

This table summarizes common computational methods and their relevance. researchgate.netresearchgate.netmit.edu

Natural Bond Orbital (NBO) Analysis of Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding characteristics within a molecule by translating the complex wave function into a simpler, more intuitive Lewis structure representation of localized bonds and lone pairs. uni-muenchen.deaiu.edu

In the context of this compound systems, NBO analysis provides insights into the nature of the chemical bonds and the delocalization of electron density. researchgate.net For instance, in the study of the retro-ene reaction of allyl sulfides, NBO analysis can be used to characterize the transition state and understand the electronic rearrangements that occur during the reaction. It can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding delocalization effects and the stability of the transition state. uni-muenchen.de This type of analysis has been applied to various systems involving sulfur, helping to explain reactivity patterns and the nature of intermolecular interactions. researchgate.netresearchgate.net For example, NBO analysis can reveal the extent of charge transfer between interacting molecules, which is fundamental to understanding reaction initiation and catalysis. researchgate.netresearchgate.net

Kinetic Isotope Effect (KIE) Predictions for this compound Reactions

The study of kinetic isotope effects (KIEs) provides valuable insight into the reaction mechanisms of chemical compounds, including this compound derivatives. By substituting an atom with its heavier isotope, typically hydrogen with deuterium (B1214612), and observing the change in reaction rate, researchers can deduce information about the transition state and the rate-determining step of a reaction. Theoretical and experimental investigations have focused on the pyrolysis of this compound derivatives, particularly allyl n-propyl sulfide, to elucidate the nature of their thermal decomposition.

Detailed Research Findings

Research into the gas-phase pyrolysis of n-propyl allyl sulfide has revealed that the reaction proceeds via a molecular mechanism involving a six-centered cyclic transition state. researchgate.net The main products of this unimolecular reaction are propene and 2,4,6-triethyl-1,3,5-trithiane. researchgate.net Experimental studies on the pyrolysis of 4-thia-5-dideutero-1-heptene, a deuterated analogue, at 377°C showed the formation of only 3-deuteropropene, which supports the proposed cyclic transition state mechanism. researchgate.net A significant experimental deuterium kinetic isotope effect (kH/kD) of 2.6 ± 0.3 was determined at this temperature, indicating that the cleavage of the C-H (or C-D) bond is part of the rate-determining step. researchgate.net

Different DFT methods and basis sets have been employed to calculate the activation parameters and predict the KIE. One study found that the B3PW91/6-311++G** level of theory produced activation energy values that were in close agreement with experimental data. researchgate.net Theoretical calculations at the B3LYP/6-31G* level also yielded good results with less computational time. researchgate.net These computational models predicted a kinetic isotope effect of 2.86 at a temperature of 550.65 K. researchgate.net This theoretical value is in reasonable agreement with the experimentally determined KIE, further validating the proposed reaction mechanism.

Another computational study on the thermal decomposition of various α-substituted allyl sulfides, including allyl n-propyl sulfide, at the M05-2X/6-31+G(d,p) level of theory also characterized the transition states as symmetrical, supporting a concerted and highly synchronous mechanism. researchgate.net

The consistency between experimental data and theoretical predictions provides a strong foundation for understanding the pyrolysis mechanism of allyl n-propyl sulfide. The significant primary kinetic isotope effect confirms the involvement of hydrogen transfer in the rate-limiting step of the retro-ene reaction.

Interactive Data Table: Kinetic Isotope Effect for the Pyrolysis of Allyl n-Propyl Sulfide

ReactionMethodologyTemperatureKinetic Isotope Effect (kH/kD)Reference
Pyrolysis of n-propyl allyl sulfideExperimental377 °C (650.15 K)2.6 ± 0.3 researchgate.net
Retro-ene reaction of allyl n-propyl sulfideTheoretical (DFT)550.65 K2.86 researchgate.net

Advanced Characterization and Analytical Methodologies for Propyl Sulfide

Chromatographic Separations and Detection of Propyl Sulfide (B99878)

Chromatographic techniques are fundamental to separating propyl sulfide from complex matrices before its detection and quantification. Gas chromatography (GC) is the predominant method due to the volatile nature of this compound.

Gas Chromatography (GC) Coupled with Selective Detection

Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. chromatographyonline.comresearchgate.net The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The differential partitioning of compounds between the mobile and stationary phases leads to their separation. For the specific and sensitive detection of sulfur compounds like this compound, GC is often coupled with selective detectors.

Sulfur Chemiluminescence Detection (SCD) is a highly selective and sensitive technique for detecting sulfur-containing compounds. chromatographyonline.com In an SCD, compounds eluting from the GC column are combusted in a hydrogen-rich flame, converting sulfur atoms into sulfur monoxide (SO). This SO then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO2*), which emits light as it returns to its ground state. The emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur in the sample.

The high selectivity of SCD over hydrocarbons makes it particularly advantageous for analyzing complex matrices where this compound may be present at low concentrations. chromatographyonline.compaclp.com This method offers a linear and equimolar response to different sulfur compounds, simplifying quantification. The development of dual-plasma SCD has further enhanced performance and ease of use. gcms.cz

Table 1: GC-SCD Operating Conditions for Sulfur Compound Analysis

Parameter Value
GC System Agilent 7890 GC
Detector Dual Plasma SCD
Column HP-1 60m × 0.53mm × 5µm
Oven Program 30°C (1.5min), then 15°C/min to 200°C (3min)
Injection Mode Splitless
SCD Burner Temperature 800°C
SCD H2 Flow 40 ml/min
SCD Air Flow 40 ml/min

Note: This table presents example parameters and may vary depending on the specific application and instrumentation. Data sourced from gcms.cz

Flame Photometric Detection (FPD) is another selective detector commonly used for the analysis of sulfur and phosphorus-containing compounds. tajhizkala.ir As the sample elutes from the GC column, it is burned in a hydrogen-rich flame. Sulfur compounds in the flame emit light at specific wavelengths (around 394 nm). collectionscanada.gc.ca An optical filter allows only this specific wavelength to pass through to a photomultiplier tube, which generates a signal.

While highly selective for sulfur compounds over hydrocarbons, FPD can be susceptible to quenching effects from co-eluting hydrocarbons, which can reduce the detector's response. chromatographyonline.com The response of the FPD is typically non-linear and follows a square-root relationship, which requires specific calibration models. paclp.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chromatographyonline.comresearchgate.net This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column. chromatographyonline.com This process creates a highly detailed two-dimensional chromatogram, providing superior resolution and peak capacity. chromatographyonline.comresearchgate.net

When coupled with a selective detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC is a powerful tool for analyzing complex samples containing numerous volatile compounds, including this compound. rsc.orgnih.gov This technique has been successfully applied to identify odor-causing compounds, including this compound, in drinking water sources. rsc.org The enhanced separation capabilities of GC×GC can effectively separate sulfur compounds from the hydrocarbon matrix, and the signal enhancement from modulation allows for low-level detection. chromatographyonline.com

Sulfur Chemiluminescence Detection (SCD)

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

While gas chromatography is the primary method for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be employed, particularly for less volatile sulfide compounds or when derivatization is used. infinitalab.comgoogle.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent material (stationary phase). Separation is achieved based on the different interactions of the compounds with the stationary phase.

For the analysis of non-chromophoric sulfides, a pre-column derivatization step can be utilized to produce derivatives that are detectable by UV or fluorescence detectors. google.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating these derivatives. google.com ASTM D6844-10, for instance, describes an HPLC method for characterizing silanes of the bis-(triethoxysilyl-propyl) sulfane type, demonstrating the utility of HPLC in analyzing certain this compound-related compounds. infinitalab.com

Mass Spectrometric Techniques for this compound Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC, it provides both identification and quantification of compounds. google.comnih.gov For this compound, GC-MS is a widely used method. juniperpublishers.comresearchgate.net

In a typical GC-MS system, as compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its definitive identification.

Research has shown that different types of mass spectrometers, such as triple-quadrupole mass spectrometry (TQMS) and ion trap mass spectrometry (ITMS), can be used for the analysis of this compound isomers. juniperpublishers.com While TQMS spectra for isomers like dithis compound and isothis compound can be very similar, ITMS can yield more complex spectra with pseudomolecular ions that allow for their differentiation. juniperpublishers.com Furthermore, selective reagent ionization time-of-flight mass spectrometry (SRI-TOF-MS) coupled with GC has been used to quantify volatile sulfur compounds, including methyl this compound, in human urine. rsc.orgrsc.org

Table 2: Comparison of Mass Spectrometric Detectors for this compound Isomer Analysis

Detector Type Observation for this compound Isomers Reference
Triple-Quadrupole Mass Spectrometry (TQMS) Nearly identical spectra for isomers, with the molecular ion [M+] observed at m/z 118. juniperpublishers.com
Ion Trap Mass Spectrometry (ITMS) Yields complex spectra with protonated molecules, dimers, and adducts, allowing for differentiation of isomers via characteristic spectral differences in pseudomolecular ions. juniperpublishers.com

This table summarizes findings on the analysis of propyl and butyl sulfide isomers. juniperpublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of a chromatography column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification.

This compound has been identified in various complex matrices using GC-MS. For instance, it is recognized as one of the volatile sulfur compounds in wine distillates and wastewater. mdpi.comresearchgate.net In the analysis of wine distillates, a stir bar sorptive extraction (SBSE) method coupled with GC-MS was optimized for the determination of dithis compound among other sulfur compounds. mdpi.com The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions. The National Institute of Standards and Technology (NIST) library indicates the top peak in the mass spectrum of this compound is at a mass-to-charge ratio (m/z) of 43, with the second highest at m/z 89. nih.gov

A typical GC-MS analysis involves injecting the sample, where it is separated on a capillary column (e.g., SH-Rxi-5Sil MS) before being detected by the mass spectrometer. redalyc.org The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak allows for its identification. researchgate.net

Table 1: Key GC-MS Fragmentation Data for this compound

Property Value Source
Top Peak (m/z) 43 nih.gov
2nd Highest Peak (m/z) 89 nih.gov
Molecular Formula C6H14S nih.govnist.gov

| Molecular Weight | 118.24 g/mol | nih.govnist.gov |

Toroidal Ion Trap Mass Spectrometry (TMS)

Toroidal ion trap mass spectrometry (ITMS) is a powerful tool for chemical analysis, particularly for field-portable applications. juniperpublishers.com Unlike quadrupole instruments that filter ions as they pass through, ion traps store ions and analyze them by ejecting them based on their mass-to-charge ratio.

When analyzing this compound and its isomers, ITMS generates complex mass spectra. juniperpublishers.com These spectra include not only the protonated molecule [M+H]+ but also dimers [2M+H]+ and other adducts. juniperpublishers.com This complexity, sometimes seen as a drawback, can be leveraged for greater analytical power, especially in distinguishing between isomers. juniperpublishers.com The formation of these pseudomolecular ions is a result of self-chemical ionization within the ion trap. juniperpublishers.com

Triple Quadrupole Mass Spectrometry (TQMS)

A triple quadrupole mass spectrometer (TQMS) consists of three quadrupoles in series. wikipedia.org The first (Q1) and third (Q3) quadrupoles act as mass filters, while the second (q2) serves as a collision cell. wikipedia.org This setup allows for highly selective and sensitive analysis, particularly in multiple reaction monitoring (MRM) mode, making it a popular choice for quantification. spectroscopyonline.com

However, when it comes to differentiating isomers of this compound, TQMS has limitations. juniperpublishers.com Studies have shown that the mass spectra produced for this compound isomers using a TQMS are nearly identical. juniperpublishers.com This makes it difficult to distinguish between compounds like dithis compound and its branched-chain isomers based on TQMS data alone. juniperpublishers.com

Differentiation of this compound Isomers via Pseudomolecular Ions

The differentiation of this compound isomers, which is challenging with TQMS, can be accomplished using the unique capabilities of ion trap mass spectrometry (ITMS). juniperpublishers.com The key lies in the analysis of pseudomolecular ions formed through self-chemical ionization within the ion trap. juniperpublishers.com

Research comparing ITMS and TQMS for the analysis of propyl and butyl sulfide isomers found that ITMS yielded characteristic spectral differences that allowed for their differentiation. juniperpublishers.com The straight-chain isomer, dithis compound, exhibited the formation of the protonated molecule [M+H]+, multiple adducts, and dimers. juniperpublishers.com In contrast, its branched-chain isomers produced fewer of these pseudomolecular ions. juniperpublishers.com These distinct differences in the formation of adducts and dimers in the mass spectra serve as a reliable basis for distinguishing between the isomers, providing a higher degree of certainty in chemical identification. juniperpublishers.com

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation of molecules. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the atomic connectivity and functional groups within this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide valuable data on the chemical environment of the hydrogen and carbon atoms in a molecule.

For dithis compound, ¹H NMR spectra show characteristic signals corresponding to the different proton environments. chemicalbook.com The protons on the carbons adjacent to the sulfur atom (α-carbons) are deshielded and appear at a lower field (higher ppm value) compared to the other protons in the propyl chain. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom.

The proton NMR spectra of aryl n-propyl sulfides can appear as first-order spectra. However, upon oxidation to the corresponding sulfones, the spectra become distinctly second-order. rsc.org This change is due to the increased bulk of the sulfone group compared to the sulfide, which influences the conformational preferences of the molecule. rsc.org Analysis of these second-order spectra can provide detailed information on coupling constants, which helps in understanding the compound's conformation. rsc.org

Table 2: Representative NMR Data for Dithis compound

Nucleus Chemical Shift (ppm) Solvent Source
¹H NMR ~2.48 (triplet, α-CH₂) CDCl₃ chemicalbook.com
~1.60 (sextet, β-CH₂) CDCl₃ chemicalbook.com
~0.99 (triplet, γ-CH₃) CDCl₃ chemicalbook.com
¹³C NMR (for Dipropyl disulfide) 41.21 (α-C) CDCl₃ nih.gov
22.55 (β-C) CDCl₃ nih.gov

Note: Specific ppm values can vary slightly based on the solvent and instrument frequency.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.

The IR spectrum of dithis compound shows characteristic absorption bands. A notable feature is the C-S stretching frequency, which appears in the region of 712-600 cm⁻¹. oup.comresearchgate.netoup.com The C-H stretching frequency from the alkyl groups is also prominent, typically appearing around 2856 cm⁻¹. researchgate.net The exact position of the C-S stretching vibration can provide information about the molecular conformation, specifically the internal rotation around the C-CH₂ and CH₂-S bonds. oup.comoup.com Studies on methyl this compound have shown correlations between these C-S stretching frequencies and the rotational isomers (conformers) of the molecule. oup.comoup.com

Table 3: Key IR Absorption Frequencies for Dithis compound

Vibrational Mode Frequency (cm⁻¹) Source
C-H Stretch 2856.11 researchgate.net

| C-S Stretch | 712.76 | researchgate.net |

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound (Dithis compound)
Isothis compound
Dibutyl sulfide
Sec-butyl sulfide
Dipropyl disulfide
Methyl this compound
Ethyl methyl sulfide
Isobutyl methyl sulfide
Aryl n-propyl sulfides
Aryl n-propyl sulfones
Diethyl sulphide
Dimethyl disulphide
Diethyl disulphide
2-Thiophenecarboxaldehyde
Dimethyl trisulphide
Hydrogen sulfide
Carbon disulfide
Methanethiol (Methyl mercaptan)
Dimethyl sulfide
1-Propenyl this compound

X-ray Diffraction (XRD) Analysis of this compound Complexes and Derivatives

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound, XRD has been instrumental in characterizing the structure of its complexes and derivatives, particularly in materials science where such compounds serve as precursors for synthesizing metal sulfides.

Research has focused on using single-source precursors containing propyl groups to deposit metal sulfide thin films and nanostructures. The crystallographic properties of these resulting materials are then elucidated using XRD. For instance, iron(III) n-propyl xanthate has been used as a precursor to produce iron sulfide. rsc.orgrsc.org The single-crystal X-ray structures of iron(III) n-propyl xanthate, [Fe(S₂COⁿPr)₃], have been determined, providing insight into the precursor's molecular geometry before its thermal decomposition. rsc.orgrsc.org Upon pyrolysis, this complex decomposes to form iron sulfide phases, such as hexagonal pyrrhotite (B1172379) (Fe₁₋ₓS), the crystallinity and phase of which are confirmed by powder X-ray diffraction (p-XRD) analysis. rsc.orgresearchgate.net Similarly, spin coating of the precursor followed by annealing leads to the formation of hexagonal troilite (FeS), as identified by p-XRD patterns. rsc.org

In another application, bis[N,N-dipropyl-N′-(1-naphthoyl)thioureato]copper(II) has been utilized as a single-molecular precursor for the aerosol-assisted chemical vapor deposition (AACVD) of copper sulfide thin films. Powdered X-ray diffraction analysis of the resulting films revealed the formation of copper sulfide, demonstrating the role of the dipropyl-containing ligand in the material's synthesis. researchgate.net

The structure of cobalt(III) complexes involving the ligand 2-aminoethyl 3-aminothis compound (aeaps) has also been investigated. A salt of the carbon-bonded species, Co(tame)(C-aeaps), where 'tame' is 1,1,1-tris(aminomethyl)ethane, was isolated and its structure was solved by X-ray diffraction analysis. publish.csiro.au This analysis provided precise atomic coordinates and bond lengths, establishing the coordination environment of the cobalt ion and the conformation of the this compound derivative ligand. publish.csiro.au

The table below summarizes crystallographic data obtained from XRD analysis of various this compound derivatives and the materials synthesized from them.

Compound/MaterialFormulaCrystal SystemSpace GroupCell DimensionsReference
Co(tame)(C-aeaps)C₁₀H₂₅CoN₅O₆S₃OrthorhombicPna2₁a=20.455 Å, b=9.960 Å, c=8.982 Å publish.csiro.au
Iron Sulfide (from [Fe(S₂COⁿPr)₃])FeS (Troilite)Hexagonal-ICDD: 01-075-2165 rsc.org
Iron Sulfide (from [Fe(S₂COⁿPr)₃])Fe₁₋ₓS (Pyrrhotite)Hexagonal-ICDD no: 00-022-1120 rsc.orgresearchgate.net

Development of Novel Analytical Sensors for this compound Detection

The development of novel analytical sensors for the real-time, selective, and sensitive detection of volatile sulfur compounds is a significant area of research. While sensors specifically designed for this compound are not extensively documented, substantial progress has been made in detecting related compounds like hydrogen sulfide (H₂S) and other sulfides, with technologies that could potentially be adapted for this compound. These sensors often employ chemiresistive, electrochemical, or optical transduction mechanisms.

Chemiresistive sensors based on conductive polymers are a promising alternative to traditional analytical methods like gas chromatography. frontiersin.org These sensors operate by measuring the change in electrical resistance of a sensitive material upon exposure to a target gas. frontiersin.org For instance, conductive polymers such as poly(N-propylaniline) (PNPA) have been investigated for H₂S sensing. frontiersin.org The mechanism involves the protonation of nitrogen atoms in the polymer by H₂S, leading to an increase in conductivity. frontiersin.org Hybrid materials, which combine conductive polymers with metal oxides (MOx), can exhibit enhanced sensitivity and lower detection limits. frontiersin.org For example, a sensor using tungsten trioxide (WO₃) nanoparticles decorated with polypyrrole (PPy) showed a significantly improved response to H₂S compared to the individual components. frontiersin.org

Electrochemical sensors represent another major class of devices for sulfide detection. A reaction-based turn-on electrochemiluminescent (ECL) sensor was developed for the selective detection of H₂S. acs.org This sensor utilized a ruthenium(II) complex, [Ru(bpy)₂(bpy-DPA)Cu]⁴⁺, immobilized on a Nafion-coated electrode. The ECL signal is initially quenched by the copper ion but is restored upon reaction with H₂S, which has a high affinity for copper. This method demonstrated high selectivity and a low detection limit of 0.25 μM. acs.org

Colorimetric sensors offer a simple, visual method for sulfide detection. A novel colorimetric sensor for H₂S was developed using gold nanourchins (AuNUs). rsc.org The sensing mechanism is based on the capping of the AuNU surface by oligomeric sulfides formed from the reaction of H₂S with a reducing agent present in the solution. This capping induces a blue shift in the absorption spectrum and a visible color change from sky blue to light green, allowing for quantitative detection with a limit of 0.29 μM. rsc.org Other colorimetric approaches use the displacement of a metal ion from a complex by sulfide ions, resulting in a distinct color change. researchgate.netacs.org

The table below summarizes the characteristics of various novel sensors developed for the detection of sulfides, which represents the current state of technology applicable to related compounds like this compound.

Sensor TypeSensing Material/ProbeTarget AnalyteDetection PrincipleDetection Limit (LOD)Reference
ChemiresistivePoly(N-propylaniline) (PNPA)H₂SChange in conductivity- frontiersin.org
ChemiresistiveWO₃ NPs / Polypyrrole (PPy)H₂SChange in resistance100 ppb frontiersin.org
Electrochemiluminescent[Ru(bpy)₂(bpy-DPA)Cu]⁴⁺H₂STurn-on ECL signal0.25 μM acs.org
ColorimetricGold Nanourchins (AuNUs)H₂SSurface capping, spectral shift0.29 μM rsc.org
ColorimetricSpiropyran nitroBIPSSulfideColor change- researchgate.net
BiosensorConcanavalin A / Horseradish Peroxidase (HRP)SulfideEnzyme inhibition- researchgate.net
Cataluminescencenano-Pd/ZnNi₃Al₂O₇Diethyl EtherCatalytic luminescence0.04 mg/m³ acs.org

Environmental Dynamics and Toxicological Assessment of Propyl Sulfide

Environmental Fate Processes of Propyl Sulfide (B99878)

The environmental fate of propyl sulfide is governed by a combination of biological and physicochemical processes. These include breakdown by microorganisms, persistence in different media, transfer between solid, liquid, and gas phases, and atmospheric chemical reactions.

Biodegradation Pathways and Mechanisms

The biodegradation of this compound is a critical pathway for its removal from the environment. Certain microorganisms are capable of utilizing alkyl sulfides as sources of carbon and energy.

Research has identified specific bacteria capable of degrading a variety of alkyl sulfides, including dithis compound. A notable example is a denitrifying marine bacterium, Thiobacillus sp. strain ASN-1, which was isolated from a marine microbial mat. asm.orgnih.gov This isolate has demonstrated the ability to grow on dithis compound under both aerobic conditions (using oxygen) and anaerobic conditions (using nitrate (B79036) or nitrite (B80452) as an electron acceptor). asm.orgnih.govresearchgate.net The metabolic process appears to involve inducible enzymes, as cells grown on one type of alkyl sulfide (e.g., dimethyl sulfide) show a lag phase before metabolizing another (e.g., diethyl sulfide), suggesting that separate, specific enzymes are required for the metabolism of different alkyl groups. nih.gov

Studies on other related compounds have identified bacteria such as Rhodococcus sp. and Paenibacillus sp. that can degrade dialkyl disulfides. The microbial degradation of aliphatic sulfides can proceed through several mechanisms. One pathway involves sulfur-specific oxidation and subsequent cleavage of the carbon-sulfur bond, allowing the organism to use the compound as a sulfur source. nih.gov Another pathway involves the degradation of the alkyl chains, allowing the compound to be used as a carbon source. nih.gov For instance, the degradation of di-n-octyl sulfide by some bacteria results in the formation of octylthio- and octylsulfonyl-alkanoic acids, which is consistent with an initial terminal oxidation of the alkyl chain followed by β-oxidation. nih.gov

Environmental Persistence and Degradation Kinetics

The persistence of this compound in the environment is relatively low due to various degradation processes. Its half-life varies significantly depending on the environmental matrix (air, water, soil) and the specific degradation pathway.

In the atmosphere, this compound and related compounds are subject to rapid photo-oxidation. The estimated atmospheric half-life for dipropyl disulfide is approximately 0.52 hours. researchgate.net For the related compound, diethyl sulfide, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be 26 hours. nih.gov

In aquatic and terrestrial environments, persistence is also limited. Modeling studies based on the EPI (Estimation Program Interface) Suite estimate the half-life of dipropyl disulfide to be 360 hours (15 days) in water and 720 hours (30 days) in soil. epa.govepa.gov For diallyl disulfide, a related volatile sulfur compound, the half-life is reported to be less than 4 hours in both water and soil, classifying it as non-persistent. publications.gc.ca

Table 1: Estimated Environmental Half-Life of this compound and Related Compounds

CompoundMatrixHalf-LifeSource
Dipropyl disulfideAir (Photo-oxidation)0.52 hours researchgate.net
Dipropyl disulfideWater360 hours epa.govepa.gov
Dipropyl disulfideSoil720 hours epa.govepa.gov
Diethyl sulfideAir (OH Radical Reaction)26 hours nih.gov
Diallyl disulfideWater / Soil< 4 hours publications.gc.ca
Allyl propyl disulfideAir (OH Radical Reaction)1.4 hours nih.gov

Volatilization and Sorption Characteristics in Environmental Matrices

Volatilization is a key process influencing the environmental distribution of this compound. Due to its volatility, it is likely to be mobile in the environment, partitioning from soil and water into the atmosphere. publications.gc.ca The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For diethyl sulfide, the Henry's Law constant is 1.68 x 10⁻³ atm-m³/mol, and for allyl propyl disulfide, it is estimated at 2.7 x 10⁻³ atm-m³/mol, both of which indicate a high potential for rapid volatilization from water surfaces. nih.govnih.gov The estimated volatilization half-life for allyl propyl disulfide from a model river is 4 hours, and from a model lake is 5 days. nih.gov

The mobility of this compound in soil is governed by its sorption to soil organic carbon. This relationship is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility, while a high value indicates a tendency to bind to soil particles. The estimated Koc for diethyl sulfide is 50, indicating very high mobility in soil. nih.gov For allyl propyl disulfide, the estimated Koc is 500, which suggests moderate mobility. nih.gov Fugacity modeling of dipropyl disulfide predicts that it will primarily partition into soil and water rather than air, with the distribution shifting more towards soil as the alkyl chain length increases. epa.govepa.gov

Table 2: Physicochemical Properties Related to Environmental Mobility

CompoundPropertyValueIndicated Mobility/FateSource
Diethyl sulfideHenry's Law Constant1.68 x 10⁻³ atm-m³/molHigh volatilization potential nih.gov
Allyl propyl disulfideHenry's Law Constant2.7 x 10⁻³ atm-m³/molHigh volatilization potential nih.gov
Diethyl sulfideKoc50 L/kgVery high soil mobility nih.gov
Allyl propyl disulfideKoc500 L/kgModerate soil mobility nih.gov

Role in Atmospheric Chemistry and Volatile Organic Sulfur Compounds (VSCs)

As a volatile organic sulfur compound (VSC), this compound plays a role in atmospheric chemistry. tandfonline.comresearchgate.net Once volatilized into the troposphere, VSCs are primarily degraded through reactions with photochemically produced oxidants, most notably the hydroxyl radical (OH). miami.edumdpi.com

Ecotoxicological Impact Studies of this compound

The ecotoxicological impact of a chemical is related to its concentration and distribution in the environment and its inherent toxicity to organisms.

Assessment of Environmental Concentrations and Distribution

Specific data on the widespread environmental concentrations of this compound are limited. However, it has been identified and quantified in various specific environmental and industrial contexts. As VSCs, this compound and related compounds are known contributors to odor from industrial activities, such as those from pulp and paper mills and refineries.

Analytical methods have been developed for the determination of this compound in contaminated groundwater and landfill gases, indicating its presence as a potential pollutant in such environments. researchgate.net Furthermore, propyl sulfides have been identified as flavor components in food products. For example, methyl this compound was detected as a volatile flavor compound in roasted malts used in brewing. tandfonline.com Campillo et al. also studied the presence of methyl this compound in fermented beverages like whisky. nih.gov While these findings confirm the release and distribution of this compound into specific environmental niches, comprehensive monitoring data across broader environmental compartments like ambient air, surface waters, or agricultural soils are not widely available.

Potential for Bioaccumulation

The potential for a chemical substance to bioaccumulate in an organism is a critical component of its environmental risk assessment. For this compound, also known as dithis compound, this potential is evaluated by examining its physicochemical properties, such as the octanol-water partition coefficient (Log Kow) and water solubility, which influence its partitioning behavior between water and biological tissues.

This compound's tendency to bioaccumulate can be inferred from its partition coefficient. The log Kow value, which measures a chemical's lipophilicity, has been estimated for this compound to be 2.88. thegoodscentscompany.com Other predictions have placed the logP (an equivalent measure) between 2.77 and 3.28. foodb.ca Substances with a log Kow value between 2 and 4 are generally considered to have some potential to bioaccumulate. Complementing this is its estimated water solubility of 351.1 mg/L. thegoodscentscompany.com The relatively low water solubility suggests that the compound would preferentially partition into the fatty tissues of aquatic organisms rather than remaining in the water column.

Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation

PropertyValueSource
Log Kow (Octanol-Water Partition Coefficient)2.88 (Estimated) thegoodscentscompany.com
Predicted logP2.77 - 3.28 foodb.ca
Water Solubility351.1 mg/L at 25°C (Estimated) thegoodscentscompany.com
Bioconcentration Factor (BCF)No specific data available fishersci.com

Mechanisms of Ecotoxicity (if applicable from broader sulfur compounds)

This compound is classified as harmful to aquatic life with long-lasting effects (H412), indicating its inherent ecotoxicity. chemos.demerckmillipore.comsigmaaldrich.com While specific mechanistic studies on this compound are limited, the ecotoxicological effects of the broader class of alkyl sulfides and other reduced sulfur compounds (RSCs) can provide insight into its potential mechanisms of action.

The toxicity of organosulfur compounds is often linked to the reactivity of the central sulfur atom. nih.gov For alkyl sulfides, toxic effects may include the destruction of red blood cells (hemolysis) and allergic dermatitis. scbt.com The sulfhydryl group (-SH) present in related thiol compounds is highly reactive and plays a key role in their biological activity, which can include disrupting enzymatic processes in aquatic organisms. oecd.org

Furthermore, RSCs can exert indirect toxic effects. In sedimentary environments, they can act as catalysts in hazardous reactions, such as the formation of the highly toxic and bioaccumulative methylmercury. esaa.org The general mechanism involves the sulfur atom's ability to participate in redox reactions, potentially leading to the generation of reactive oxygen species or interfering with essential biochemical pathways within organisms. The long-lasting effects of this compound in aquatic environments suggest that it is persistent enough to cause chronic toxicity, potentially through continuous low-level exposure leading to sublethal effects that impact the health and reproduction of aquatic populations.

Remediation Strategies for this compound Contamination (if applicable)

Remediation of water contaminated with this compound and other odorous sulfides can be effectively achieved through chemical oxidation. nih.gov Research has demonstrated that various oxidants can degrade this compound in drinking water, with sodium hypochlorite (B82951) (NaClO) being particularly effective. nih.gov

A study evaluating different oxidation processes found that potassium permanganate (B83412) (KMnO₄), sodium hypochlorite (NaClO), and chlorine dioxide (ClO₂) were all successful in oxidizing this compound. nih.gov The reactivity of these oxidants with this compound was found to be in the order of KMnO₄ < ClO₂ < NaClO. nih.gov The degradation process for these reactions can be accurately described by a second-order kinetic model. nih.gov

The byproducts of these remediation strategies vary depending on the oxidant used.

Potassium Permanganate (KMnO₄): Oxidation with KMnO₄ leads to the formation of sulfones, such as dipropyl sulfoxide (B87167) (DPSO), through cycloaddition reactions. nih.gov

Chlorine Dioxide (ClO₂): This oxidant proceeds via recombination reactions, resulting in a greater variety of transformation products. nih.gov

Sodium Hypochlorite (NaClO): Identified as the most effective oxidant for controlling sulfide odorants in drinking water treatment. nih.gov

For concentrated spills or industrial waste, standard hazardous waste management protocols are recommended. This includes absorbing the material with an inert substance (like sand or diatomaceous earth) and disposing of the contaminated material at an industrial combustion plant or a designated waste management facility. chemos.deaxxence.de It is also advised to prevent the contaminant from entering drains, surface water, or groundwater. chemos.deaxxence.de

Table 2: Efficacy of Oxidants for this compound Remediation

OxidantChemical FormulaRelative EfficacyTransformation ProductsSource
Potassium PermanganateKMnO₄LowSulfones (e.g., Dipropyl sulfoxide) nih.gov
Chlorine DioxideClO₂MediumMultiple recombination products nih.gov
Sodium HypochloriteNaClOHighNot specified nih.gov

Biochemical Pathways and Biological Interactions of Propyl Sulfide

Metabolism and Biotransformation of Propyl Sulfide (B99878)

The metabolism of simple aliphatic sulfides like propyl sulfide is primarily an oxidative process, handled by major enzyme systems responsible for xenobiotic transformation. inchem.org This biotransformation is key to converting these lipid-soluble compounds into more water-soluble forms that can be easily excreted.

The oxidation of thioethers, such as this compound, to their corresponding sulfoxides is catalyzed by two principal enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMO). inchem.org Both systems are critical in the initial phase I metabolic pathway of these sulfur compounds.

Research on dipropyl disulfide, a closely related compound, demonstrates the involvement of both FMO and CYP enzymes in its oxidation in rat microsomes. medchemexpress.commedchemexpress.comnih.govmedchemexpress.com Studies using specific enzyme inhibitors have revealed that while both pathways contribute, the role of cytochrome P450 enzymes is predominant in this process. nih.govebi.ac.uk Further investigation has pinpointed the CYP2B1/2 isoform as having a significant role in the oxidation of dipropyl disulfide. nih.govresearchgate.net

The stereochemistry of the resulting sulfoxide (B87167) can be influenced by the specific enzyme involved. For instance, the oxidation of propyl para-tolyl sulfide by the human liver isozyme FMO3 results in a greater formation of the R-enantiomer of the sulfoxide. inchem.org

Key Enzymes in this compound Oxidation

Enzyme FamilySpecific Isoform(s) ImplicatedRole in OxidationReference
Cytochrome P450 (CYP)CYP2B1/2Predominant role in the oxidation of related disulfide compounds. nih.govresearchgate.net
Flavin-Containing Monooxygenase (FMO)FMO3 (human liver)Catalyzes the oxidation of thioethers to sulfoxides; involved in stereospecific oxidation. inchem.org

Following or in parallel with oxidation, this compound and its derivatives undergo phase II conjugation reactions. A primary metabolite formed from the metabolism of dipropyl disulfide is the propylglutathione sulfide conjugate. medchemexpress.comnih.govresearchgate.net This conjugation is a classic detoxification pathway, where the addition of the hydrophilic glutathione (B108866) molecule facilitates the elimination of the compound.

Studies involving isolated perfused rat livers have identified several metabolites resulting from the biotransformation of dipropyl disulfide. nih.govebi.ac.uk When the liver was perfused with this compound, propylmercaptan was detected in the output, while methylthis compound, methylpropyl sulfone, and propylglutathione sulfide were found within the liver tissue. nih.govebi.ac.ukresearchgate.net The formation of two distinct metabolites, propylglutathione sulfide conjugate and propylmercaptan, was observed when dipropyl disulfide was incubated with liver cytosols. nih.govebi.ac.uk

Metabolites of this compound-Related Compounds

Parent CompoundMetaboliteLocation/System of DetectionReference
Dipropyl disulfidePropylglutathione sulfide conjugateLiver cytosol, Perfused liver tissue medchemexpress.comnih.govresearchgate.net
Dipropyl disulfidePropylmercaptanLiver cytosol, Perfused liver output nih.govebi.ac.uk
Dipropyl disulfideMethylthis compoundPerfused liver tissue nih.govebi.ac.uk
Dipropyl disulfideMethylpropyl sulfonePerfused liver tissue nih.govebi.ac.uk

Enzymatic Oxidation Pathways (e.g., FMO, Cytochrome P450)

Enzymatic Reactions Involving this compound and Related Sulfur Compounds

A variety of enzymes are capable of acting on this compound and other sulfur compounds, catalyzing reactions from oxidation to the formation and cleavage of carbon-sulfur bonds. These enzymatic processes are fundamental to sulfur metabolism within biological systems.

Beyond the CYP and FMO systems, other monooxygenases and oxidoreductases are proficient in oxidizing sulfides. Baeyer-Villiger monooxygenases (BVMOs), a group of flavin-dependent enzymes, are notable for their ability to catalyze the oxidation of heteroatoms like sulfur. unipd.itacs.org This reaction, known as sulfoxidation, is synthetically valuable as it can produce chiral sulfoxides from prochiral sulfides with high selectivity. unipd.itrsc.orgcjcatal.comresearchgate.net The catalytic mechanism involves the use of NAD(P)H and molecular oxygen to insert an oxygen atom into the substrate. unipd.it

Another key enzyme in sulfide metabolism is sulfide:quinone oxidoreductase (SQOR). nih.govresearchgate.net This enzyme catalyzes the oxidation of sulfide, transferring electrons from the sulfide to the mitochondrial electron transport chain via the reduction of ubiquinone (Coenzyme Q). nih.gov

The formation of carbon-sulfur (C–S) bonds is a vital biochemical process for the synthesis of numerous essential biomolecules. ontosight.aiexlibrisgroup.com This process is catalyzed by several classes of enzymes. Ligases, such as biotin (B1667282) synthase and lipoic acid synthase, facilitate the joining of two molecules to form a new C–S bond, a critical step in the biosynthesis of certain vitamins and coenzymes. ontosight.ai

S-transferases represent another major family of enzymes involved in C–S bond formation. acs.org This group includes glutathione S-transferases (GSTs), which catalyze the transfer of glutathione to various substrates, creating a C–S linkage. acs.orgnih.govacs.org This reaction is fundamental to the detoxification of xenobiotics and the biosynthesis of certain secondary metabolites. nih.govwikipedia.org The mechanism often involves the nucleophilic attack of the sulfur atom from glutathione onto an electrophilic center of the substrate molecule. nih.govwikipedia.org

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes central to cellular detoxification and sulfur metabolism. wikipedia.orgnih.gov Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds, including metabolites of this compound. wikipedia.orgnih.gov This conjugation renders the compounds more water-soluble and less toxic, facilitating their removal from the cell. wikipedia.org

The formation of the propylglutathione sulfide conjugate from dipropyl disulfide metabolism is a direct result of GST activity. nih.govresearchgate.net In addition to their role in detoxification, some organosulfur compounds can influence the expression of these enzymes. Dithis compound has been shown to induce phase II enzymes, including increasing the levels of glutathione-S-transferase in vitro. lktlabs.com However, a separate study in rats found that while other garlic and onion-derived organosulfur compounds like diallyl disulfide and diallyl trisulfide were potent inducers of GST activity, dipropyl disulfide had little effect under the tested conditions. nih.gov GSTs are also fundamentally involved in the biosynthesis of various sulfur-containing natural products, where glutathione serves as the sulfur donor. nih.gov

Enzymatic Carbon-Sulfur Bond Formation

Biological Activities and Mechanisms of Action of this compound Analogs

Analogs of this compound, which are part of the broader family of organosulfur compounds, exhibit a range of biological activities. These activities are often attributed to their chemical structure, including the nature of the alkyl groups and the number of sulfur atoms in the molecule. Research has explored their roles in antioxidative defense, cancer chemoprevention, and the modulation of various metabolic pathways. Propyl-containing polysulfides, such as those with three or four sulfur atoms, have shown notable activity in inducing apoptosis and cell cycle arrest in cancer cells, a similar effect to their diallyl counterparts. nih.gov The mechanisms underlying these effects are multifaceted, involving direct interaction with cellular components and the modulation of key enzymatic and signaling pathways.

Antioxidative Mechanisms

The antioxidant activity of this compound analogs is a key aspect of their biological function. These organosulfur compounds can neutralize reactive oxygen species (ROS) and protect cells from oxidative stress. tubitak.gov.tr The mechanisms behind this antioxidant capacity are diverse and include radical scavenging and metal chelation. researchgate.net

Some sulfur compounds act as "primary antioxidants" or radical-trapping antioxidants (RTAs) by directly reacting with and neutralizing chain-propagating peroxyl radicals. rsc.orgrsc.org For instance, studies on di-tert-butyl polysulfides showed that the tetrasulfide is a highly effective RTA, comparable to common industrial antioxidants like hindered phenols, while the corresponding trisulfide, disulfide, and sulfide were not. rsc.org Other organosulfur compounds are considered "secondary antioxidants," which function by decomposing hydroperoxides into non-radical products, thereby preventing the auto-initiation of oxidation chain reactions. rsc.orgrsc.org

Furthermore, certain sulfur compounds can prevent metal-mediated oxidative DNA damage. researchgate.net This protective mechanism is attributed to metal ion coordination, which prevents metals like copper(I) and iron(II) from generating damaging hydroxyl radicals from hydrogen peroxide. researchgate.net Glutathione and other biological sulfur compounds have demonstrated potent antioxidant activity through this metal-binding mechanism at concentrations well below their typical biological levels. researchgate.net

Chemopreventive Activities

This compound and its analogs have demonstrated chemopreventive properties, primarily linked to their ability to modulate enzymes involved in carcinogen metabolism. lktlabs.comwalshmedicalmedia.com These compounds can suppress carcinogenesis induced by chemical agents like benzo[a]pyrene (B130552) (BP). lktlabs.com

The chemopreventive efficacy often depends on the specific chemical structure of the organosulfur compound, such as the presence of allyl versus propyl groups and the number of sulfur atoms. walshmedicalmedia.comnih.gov For example, in studies comparing various organosulfides, diallyl trisulfide (DATS) was found to be a more potent inducer of detoxification enzymes than its corresponding propyl analogs, suggesting the allyl group is important for this activity. walshmedicalmedia.com However, propyl-containing compounds are not without effect. Dithis compound has been shown to suppress benzo[a]pyrene-induced carcinogenesis in vivo. lktlabs.com Analogs such as S-2(2-aminoethyl amino) ethyl this compound (DRDE-30) have also been identified as effective prophylactic agents against the chemical warfare agent sulfur mustard. scispace.com

The mechanism for these chemopreventive effects often involves the induction of Phase II detoxification enzymes, which neutralize carcinogens. walshmedicalmedia.comacs.org For instance, the differential ability of various organosulfides to prevent BP-induced cancer in mice has been partly attributed to their varying capacities to modulate glutathione transferase (GST) activity towards the ultimate carcinogen of BP. nih.gov

Induction of Phase II Detoxification Enzymes (e.g., quinone reductase)

A primary mechanism for the chemopreventive effects of this compound analogs is the induction of Phase II detoxification enzymes. lktlabs.comnih.gov These enzymes, including quinone reductase (QR) and glutathione S-transferase (GST), play a crucial role in protecting cells from chemical carcinogens and oxidative stress by catalyzing their detoxification. walshmedicalmedia.comnih.govresearchgate.net

Studies comparing organosulfur compounds from onions and garlic have shown varying effectiveness in inducing these enzymes. Diallyl disulfide (DADS) and diallyl trisulfide (DATS) from garlic are potent inducers of both QR and GST. nih.govresearchgate.net In contrast, propyl analogs found in onions show different activity levels. Dipropyl disulfide (DPDS) had little effect on enzyme activity, and dithis compound (DPS) was only a weak inducer of QR and GST. nih.gov However, other studies have shown that DPS and DPDS can induce GST, microsomal epoxide hydrolase (mEH), and UDP-glucuronosyltransferase (UGT) activities in the liver. nih.gov

The number of sulfur atoms appears to be a critical factor. Trisulfides are generally more potent inducers of Phase II enzymes than disulfides or monosulfides. walshmedicalmedia.comresearchgate.net For example, DATS significantly increased the activities of GST, QR, and glutathione peroxidase at a tenfold lower dose than DADS. researchgate.net This induction of Phase II enzymes is considered a key mechanism by which these compounds exert their protective effects against chemical-induced injury and carcinogenesis. nih.govresearchgate.net

Comparative Induction of Phase II Enzymes by this compound Analogs and Related Compounds
CompoundEffect on Quinone Reductase (QR)Effect on Glutathione S-Transferase (GST)Source Reference
Dithis compound (DPS)Weak inducerWeak inducer nih.gov
Dipropyl Disulfide (DPDS)Little effectLittle effect nih.gov
Diallyl Sulfide (DAS)Weak inducerWeak inducer nih.gov
Diallyl Disulfide (DADS)Potent inducerPotent inducer nih.gov
Diallyl Trisulfide (DATS)Potent inducerPotent inducer nih.gov

Modulation of Biochemical Pathways (e.g., cholesterol synthesis inhibition)

Organosulfur compounds, including this compound analogs, can modulate key biochemical pathways, notably the synthesis of cholesterol. lktlabs.comresearchgate.net The inhibition of cholesterol biosynthesis is a significant aspect of their potential health benefits.

Studies using primary rat hepatocytes have demonstrated that several water-soluble and lipid-soluble garlic-derived compounds can inhibit the incorporation of acetate (B1210297) into cholesterol. researchgate.net Among the water-soluble compounds, S-propyl cysteine (SPC), along with S-allyl cysteine (SAC) and S-ethyl cysteine (SEC), were shown to be equally potent in inhibiting cholesterol synthesis, achieving maximal inhibitions of 42% to 55%. researchgate.net Their precursor, gamma-glutamyl-S-propyl cysteine, was less potent. researchgate.net

Among the lipid-soluble compounds, dipropyl disulfide (DPDS) depressed cholesterol synthesis by 10-25% at lower concentrations. researchgate.net In contrast, dithis compound showed only slight inhibition at high concentrations. researchgate.net The mechanism for this inhibition is linked to the deactivation of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol synthesis pathway. scientiaricerca.comgoogle.com

Inhibition of Cholesterol Synthesis by this compound Analogs and Related Compounds
CompoundEffect on Cholesterol SynthesisNotesSource Reference
S-propyl cysteine (SPC)Potent inhibitor (42-55% maximal inhibition)Water-soluble researchgate.net
Dipropyl Disulfide (DPDS)Inhibitor (10-25% at low concentrations)Lipid-soluble researchgate.net
Dithis compound (DPS)Slight inhibition only at high concentrationsLipid-soluble researchgate.net
Gamma-glutamyl-S-propyl cysteineLess potent inhibitor (16-29% maximal inhibition)Water-soluble researchgate.net

Protective Effects against DNA Damage

Analogs of this compound have been shown to exert protective effects against DNA damage induced by various chemical agents. lktlabs.comnih.gov This protection is a critical component of their chemopreventive and antioxidative activities.

For instance, dithis compound can decrease DNA damage induced by N-nitrosamines in vitro. lktlabs.com Other research has focused on more complex analogs for protection against highly toxic substances. A series of analogs of DRDE-07 [S-2(2-aminoethylamino) ethyl phenyl sulfide], including DRDE-30 [S-2(2-aminoethyl amino) ethyl this compound] and DRDE-35 [S-2(2-aminoethyl amino) ethyl butyl sulfide], have been synthesized and evaluated for their ability to protect against sulfur mustard (SM), a potent alkylating agent that causes severe DNA damage. scispace.comnih.gov Pretreatment with these analogs, including DRDE-30, significantly protected mice from SM-induced DNA fragmentation. nih.gov These compounds likely act as scavengers of reactive intermediates and help to mitigate the cellular damage caused by such toxic agents. scispace.com

Occurrence of this compound and Related Organosulfides in Natural Products

This compound and a variety of related organosulfur compounds are naturally occurring constituents of plants in the Allium genus, which includes onions, garlic, shallots, and leeks. lktlabs.comacs.orgnih.gov The specific profile and concentration of these compounds can vary significantly between different species and even cultivars. nih.govcabidigitallibrary.org

Onions (Allium cepa) are particularly characterized by their high content of polysulfides with propyl substituents. nih.gov Onion oil contains a complex mixture of organosulfides, including dipropyl disulfide, methyl propyl disulfide, dipropyl trisulfide, methyl propyl trisulfide, and isomers of 1-propenyl propyl disulfide and trisulfide. acs.orgmdpi.com Shallots (Allium cepa L. Aggregatum Group) also contain a range of disulfides and trisulfides, with their profiles being sensitive to processing conditions like pH. researchgate.net

Garlic (Allium sativum), while richer in allyl polysulfides, also contains propyl-substituted compounds. nih.gov For example, allyl propyl disulfide has been identified in the essential oil of garlic bulbs and aerial parts. cabidigitallibrary.org The primary sulfur compounds in intact garlic are S-alk(en)yl-L-cysteine sulfoxides (alliins). When garlic is crushed, the enzyme alliinase is released, which converts these precursors into various volatile sulfur compounds responsible for its characteristic aroma and biological activities. walshmedicalmedia.com

Occurrence of this compound and Related Organosulfides in Natural Sources
CompoundNatural Source(s)Source Reference
Dithis compoundOnion (Allium cepa) nih.gov
Dipropyl DisulfideOnion (Allium cepa), Garlic (Allium sativum) walshmedicalmedia.comnih.gov
Methyl Propyl DisulfideShallot (Allium cepa L. Aggregatum Group) researchgate.net
Dipropyl TrisulfideOnion (Allium cepa) acs.org
Methyl Propyl TrisulfideOnion (Allium cepa), Shallot (Allium cepa L. Aggregatum Group) tubitak.gov.tracs.org
Allyl Propyl DisulfideGarlic (Allium sativum) cabidigitallibrary.org
(E/Z)-1-Propenyl propyl trisulfideOnion (Allium cepa) mdpi.com
S-propyl cysteineGarlic (Allium sativum) researchgate.net

Advanced Applications and Emerging Technologies Utilizing Propyl Sulfide

Catalytic Applications of Propyl Sulfide (B99878) Derivatives

The unique electronic properties of the sulfur atom in propyl sulfide derivatives, particularly the presence of lone electron pairs, allow these molecules to serve diverse functions in catalysis. They are utilized as ligands in metal-catalyzed reactions, play a role in environmental remediation processes like oxidative desulfurization, are key substrates in photocatalysis, and are used to functionalize nanocatalysts.

Ligand Components in Metal Catalysis

This compound derivatives have been successfully integrated into ligand architectures for transition metal catalysis, influencing the outcome of stereoselective reactions. The sulfur atom acts as a soft donor, forming stable complexes with various metal centers.

One notable example involves the use of S-isopropyl derivatives of a P,S-heterodonor ligand based on a binaphthalene backbone. These chiral ligands have been applied in asymmetric catalysis. For instance, in the rhodium(I)-catalyzed asymmetric hydroformylation of styrene (B11656) and the hydrogen transfer reduction of acetophenone, these S-isopropyl-containing ligands achieved modest success with enantiomeric excesses (ee) up to 20%. In palladium-catalyzed reactions, the same ligands demonstrated higher efficacy, achieving up to 50% ee in the hydrosilylation of styrene and 60% ee in the allylic alkylation of 1,3-diphenylprop-2-enyl acetate (B1210297).

Furthermore, research into C1-symmetric hetero-bissulfoxide ligands has been conducted, starting from precursors like n-propyl p-tolyl sulfoxide (B87167). uzh.ch These bissulfoxide ligands, which are chiral at the sulfur atoms, are designed for use in enantioselective transition metal catalysis, offering an alternative to more common chiral phosphine (B1218219) ligands. uzh.ch Additionally, simpler derivatives like benzyl (B1604629) this compound are recognized for their potential to coordinate to transition metals, serving as ligands in the development of catalysts for polymerization and cross-coupling reactions. vulcanchem.com

Application in Oxidative Desulfurization Processes

Oxidative desulfurization (ODS) is a critical technology for removing sulfur-containing compounds from fuels to meet stringent environmental regulations. In this context, this compound and its related compounds often serve as model substrates to evaluate the efficiency of various catalytic ODS systems. ingentaconnect.comnih.gov The process typically involves the oxidation of sulfur compounds (sulfides, thiophenes) to their more polar sulfoxide or sulfone counterparts, which can then be easily removed by extraction or adsorption. ingentaconnect.comresearchgate.net

Research studies frequently use fuels spiked with specific sulfur compounds to test new catalysts. While highly refractory compounds like dibenzothiophene (B1670422) (DBT) and its alkylated derivatives are common targets, simpler sulfides are also used to understand catalyst activity. nih.govresearchgate.net For example, processes have been developed to remove compounds like n-propyl mercaptan from diesel fuel. sciengine.com The oxidation of these sulfur compounds is a key step, and various catalytic systems, including those based on polyoxometalates, transition metal oxides, and peroxo complexes, are investigated for this purpose. ingentaconnect.comnih.govresearchgate.net The performance of these catalysts is measured by their ability to convert the model sulfide into its oxidized form under mild conditions.

Role in Photocatalytic Systems

In the realm of photocatalysis, this compound has emerged as a key substrate in reactions that enable novel chemical transformations under mild, light-driven conditions. A prominent example is the flavin-mediated photocatalysis platform for the functionalization of the α-C–H bond in sulfides. acs.orgnih.gov

In this system, an inexpensive and readily available flavin photocatalyst, such as riboflavin (B1680620) tetraacetate (RFTA), is activated by visible light. acs.orgnih.gov The excited photocatalyst then selectively oxidizes the sulfur atom of di-n-propyl sulfide, initiating a radical-based reaction cascade. acs.org This process allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the position adjacent to the sulfur atom. Research has demonstrated the successful α-cyanation of di-n-propyl sulfide, yielding the corresponding cyanated product with significant efficiency. acs.orgnih.gov

The table below summarizes the results for the photocatalytic cyanation of various simple sulfides, including di-n-propyl sulfide, highlighting the yields achieved.

SubstrateProductYield (%)
Tetrahydrothiophene2-Cyanotetrahydrothiophene84
Di-n-propyl sulfide 1-Cyanodithis compound 51
1,4-Oxathiane2-Cyano-1,4-oxathiane71
Tetrahydrothiopyran-4-ol2-Cyanotetrahydrothiopyran-4-ol50
Data sourced from studies on flavin-mediated photocatalysis. acs.orgnih.gov

This photocatalytic strategy showcases the role of this compound not as a catalyst, but as a valuable building block that can be selectively functionalized into higher-value chemical products. acs.orgnih.gov

Nanocatalyst Development and Functionalization

This compound derivatives are instrumental in the surface functionalization of nanoparticles to create highly effective and reusable nanocatalysts. A common strategy involves grafting propyl-sulfonic acid groups onto the surface of silica (B1680970) or magnetic nanoparticles.

The process typically begins with the reaction of a silane (B1218182) precursor, 3-mercaptopropyl-trimethoxysilane (MPTMS), with the nanoparticle surface. This step anchors propyl-thiol groups to the material. Subsequently, the thiol groups are oxidized to sulfonic acid (–SO₃H) groups, creating strong acidic sites on the nanocatalyst. These propyl-sulfonic acid-functionalized nanoparticles combine the advantages of homogeneous and heterogeneous catalysis, offering high catalytic activity and easy separation from the reaction mixture.

These nanocatalysts have proven effective in various applications, including the hydrolysis of cellobiose (B7769950) and the pretreatment of corn stover for biofuel production. The sulfur content, which corresponds to the density of acid sites, is a key parameter influencing catalytic activity and can be controlled by adjusting synthesis conditions.

The following table presents data on the sulfur content of propyl-sulfonic acid-functionalized nanoparticles synthesized under varying conditions.

MPTMS Concentration (%)Water Content (%)Reaction Time (h)Sulfur Content (%)
40160.26
4331618.59
0.550157.0
0.550166.1
Data compiled from research on propyl-sulfonic acid-functionalized nanocatalysts. researchgate.netresearchgate.net

Materials Science Applications of this compound

Polymer Modification and Crosslinking Agents

A key derivative, bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT), is widely employed as a silane coupling agent, especially in silica-filled rubber composites used for products like vehicle tires. iotachem.commade-in-china.comtsinghua.edu.cn This bifunctional molecule has two distinct reactive ends. The triethoxysilyl groups at each end can hydrolyze to form silanols, which then condense with the hydroxyl groups present on the surface of inorganic fillers like silica. tsinghua.edu.cn This creates a strong covalent bond between the coupling agent and the filler.

The tetrasulfide chain in the middle of the molecule can participate in the sulfur vulcanization process, forming crosslinks with the polymer chains of the rubber (e.g., natural rubber, styrene-butadiene rubber). iotachem.comtsinghua.edu.cn By chemically bridging the inorganic filler to the organic polymer matrix, TESPT significantly improves the performance of the final material. researchgate.netmade-in-china.com

The benefits of using this compound-based crosslinking agents include:

Improved Mechanical Properties: Enhanced tensile strength, tear resistance, and modulus. iotachem.commade-in-china.com

Better Filler Dispersion: Prevents the agglomeration of silica particles within the polymer matrix. tsinghua.edu.cn

Reduced Viscosity: Lowers the viscosity of the rubber compound during processing, saving energy. iotachem.com

Furthermore, this compound-containing materials have been used as control systems in fundamental studies of polymer networks. For example, by comparing networks made with allyl sulfide to analogous ones made with this compound, researchers have been able to isolate and understand the effects of specific chemical mechanisms, such as addition-fragmentation chain transfer for stress relaxation in highly crosslinked polymers.

Additives in Metal Surface Treatment (e.g., electroplating)

In the field of metal surface treatment, particularly in electroplating, the quality of the final deposit is paramount. Additives are crucial for controlling the deposition process and achieving desired properties such as brightness, leveling, and grain structure. While direct use of this compound is not extensively documented in mainstream applications, its derivatives, particularly those containing sulfonate groups, have demonstrated significant effects as additives in electroplating baths.

A notable example is Bis(3-Sulfo-Propyl)di-Sulfide (SPS), a derivative that plays a critical role in copper electroplating. Research has shown that SPS acts as an accelerating agent or brightener. kjmm.orgmdpi.com Its presence in the electroplating solution influences the surface morphology, crystal structure, and mechanical properties of the deposited copper foil. kjmm.org Studies have verified that increasing the concentration of SPS can lead to a significant increase in the elongation rate of the copper foil. For instance, the addition of 40 ppm of SPS resulted in a 300% increase in elongation compared to a bath without the additive. kjmm.orgresearchgate.net This is attributed to its effect on the crystal structure, promoting the formation of finer grains. kjmm.org

The mechanism involves the adsorption of these sulfur-containing organic molecules onto specific crystal faces of the depositing metal. mdpi.com This selective adsorption hinders certain growth patterns, preventing the formation of rough or uneven surfaces and promoting a smoother, more uniform coating. mdpi.com In synergy with other additives like hydroxyethyl (B10761427) cellulose (B213188) (HEC), these sulfur-containing compounds help refine the grain structure to produce bright and smooth finishes. mdpi.com The table below summarizes the observed effects of SPS in copper electroplating.

Additive Concentration (SPS)Observed Effect on Copper FoilReference
0 ppm - 40 ppmControls grain size, acts as an accelerating agent. kjmm.org
Increasing amountsIncreased elongation rate. kjmm.orgresearchgate.net
40 ppmLow surface roughness (< 1 µm), large grain size, 9.0% elongation. kjmm.orgresearchgate.net
1 mg/L (with HEC)Surface roughness reduced to 1.506 µm. mdpi.com

While research has focused on sulfonated derivatives, the fundamental role of the sulfur atom is key. Methyl this compound, a related compound, is also under investigation as an additive in electroplating solutions for its potential to affect the uniformity of the coating. zhishangchem.comsolubilityofthings.com The presence of lone pair electrons on the sulfur atom allows it to coordinate with metal surfaces, influencing the deposition process. zhishangchem.com

Synthesis of Sulfur-Containing Heterocyclic Compounds

This compound and its analogues serve as valuable building blocks in organic synthesis, particularly for the creation of sulfur-containing heterocyclic compounds. zhishangchem.comresearchgate.net These heterocycles are significant structural motifs in many biologically active molecules and functional materials. researchgate.netsci-hub.se

Methyl this compound is specifically mentioned as an intermediate in the synthesis of thiophene (B33073) derivatives. zhishangchem.comsmolecule.com Thiophenes are a class of heterocyclic compounds that are core components of many pharmaceuticals and electronic materials. The thioether linkage in this compound can be manipulated through various chemical reactions to facilitate the formation of the thiophene ring.

The general strategy often involves the reactivity of the carbon-sulfur bond. libretexts.org Vinyl sulfides, for example, can react with oxidizing agents to form electrophilic α,β-unsaturated thiocarbenium ions. These reactive intermediates can then couple with internal nucleophiles to form a variety of sulfur-containing heterocycles. researchgate.net While specific, detailed mechanisms for the direct use of this compound in these cyclizations are proprietary or part of ongoing research, its role as a source of the key sulfur atom and part of the carbon backbone is established. The synthesis of these complex molecules highlights the versatility of simple sulfides as starting materials in advanced organic chemistry. researchgate.net

Role as a Solvent or Reaction Medium in Organic Synthesis

The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and selectivity. This compound and its isomers exhibit properties that make them suitable as specialized solvents or reaction media in certain organic reactions. solubilityofthings.comzhishangchem.com

Methyl this compound is described as an aprotic polar solvent, which makes it suitable for specific organic reactions, such as certain metal-catalyzed processes. zhishangchem.comsmolecule.com Its ability to dissolve various organic compounds without participating in proton transfer is advantageous in reactions involving strong bases or organometallic reagents. smolecule.com

Conversely, dithis compound is characterized as a relatively non-polar compound with low solubility in water but good solubility in other organic solvents like hexane (B92381) and diethyl ether. solubilityofthings.com This property makes it a useful medium for reactions involving non-polar reactants. An example from the literature describes the use of this compound as a solvent in a reaction mixture involving copper(I) thiocyanate (B1210189) (CuSCN) and triethylammonium (B8662869) thiocyanate. researchgate.net In this case, this compound facilitates the interaction and structural modification of the copper complex over time. researchgate.net The selection of this compound as the medium was crucial for observing the slow transformation and changes in the crystal structure of the material. researchgate.net

CompoundSolvent TypePotential ApplicationsReference
Methyl this compoundAprotic PolarSpecial organic reactions (e.g., metal-catalyzed reactions). zhishangchem.comsmolecule.com
Dithis compoundNon-polarReactions with non-polar reagents; synthesis of organometallic complexes. solubilityofthings.comresearchgate.net

Potential in Pharmaceutical and Agrochemical Intermediates

One of the most significant applications of this compound and its derivatives is their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.comlookchem.com The thioether functional group is a common feature in a variety of biologically active molecules and provides a handle for further chemical modification. solubilityofthings.comsolubilityofthings.com

Organosulfur compounds are integral to the development of new drugs and pesticides. ontosight.aisolubilityofthings.com this compound itself is considered a precursor for synthesizing certain biologically active compounds. ontosight.ai For instance, derivatives like 2-(propylthio)ethanol (B1582644) are used as precursors for antitubercular agents. vulcanchem.com The inclusion of the thioether moiety in these drug candidates is reported to enhance the permeability of the molecule across cell membranes, which can lead to improved drug uptake and efficacy. vulcanchem.com

In the agrochemical sector, this compound derivatives are also finding use. Patent literature mentions the application of compounds derived from 2-(propylthio)ethanol in the synthesis of herbicides. vulcanchem.com Specifically, these compounds are used in herbicides that target the acetyl-CoA carboxylase enzyme, a critical component in the metabolism of many weeds. vulcanchem.com Additionally, allyl this compound, another related compound, is noted for its potential applications in the synthesis of agrochemicals due to its versatile functional groups. cymitquimica.com

The table below lists some examples of this compound derivatives and their applications as intermediates.

This compound DerivativeApplication AreaSpecific Use/TargetReference
2-(Propylthio)ethanolPharmaceuticalPrecursor for antitubercular agents (e.g., against Mycobacterium tuberculosis) vulcanchem.com
2-(Propylthio)ethanolAgrochemicalIntermediate in the synthesis of herbicides targeting acetyl-CoA carboxylase vulcanchem.com
Allyl this compoundAgrochemical/PharmaceuticalSynthesis of various organic materials due to functional group versatility cymitquimica.com
Methyl this compoundPharmaceutical/AgrochemicalIntermediate in fragrance, pesticide, or pharmaceutical synthesis zhishangchem.com

The consistent use of this compound and its related structures as building blocks underscores their importance in the discovery and development of new molecules for the pharmaceutical and agricultural industries. thegoodscentscompany.comlookchem.com

Historical Trajectories and Future Research Directions in Propyl Sulfide Chemistry

Evolution of Synthetic and Analytical Methodologies for Propyl Sulfide (B99878)

The synthesis of propyl sulfide and other thioethers has evolved from classical methods to more sophisticated and environmentally benign approaches. Historically, the synthesis often involved the reaction of sodium sulfide with an alkyl halide, such as n-propyl bromide, in an alcoholic solvent. orgsyn.org This traditional method, while effective, often required harsh reaction conditions and could lead to the formation of byproducts. vulcanchem.com

Modern synthetic strategies have increasingly focused on the use of metal-catalyzed cross-coupling reactions, which offer greater efficiency and selectivity. researchgate.net For instance, copper-catalyzed C-S bond formation has been a significant area of development. researchgate.neteurekalert.org These methods often allow for the synthesis of a wide variety of thioethers under milder conditions. The use of ionic liquids as a reaction medium has also emerged as a greener alternative to traditional organic solvents, in some cases reducing reaction times and simplifying product isolation. tandfonline.com

Recent advancements have also explored electrochemical synthesis as a sustainable method for creating thioethers. acs.org This approach avoids the need for harsh oxidizing or reducing agents and can be performed under mild, transition-metal-free conditions. acs.org The use of solid supports like silica (B1680970) gel has also been investigated to facilitate the alkylation of thiols under neutral, heterogeneous conditions, allowing for the recycling of the promoter. rsc.org

The analytical methodologies for detecting and quantifying this compound have also advanced significantly. Early methods often relied on techniques like gas chromatography (GC) with flame ionization detection (FID). nist.gov While robust, these methods could sometimes lack the sensitivity and specificity required for complex matrices.

More advanced analytical tools are now commonly employed. Mass spectrometry (MS), often coupled with GC (GC-MS), provides highly sensitive and specific detection, allowing for the identification of this compound and other organosulfur compounds even at trace levels. oup.com Furthermore, specialized tools and databases, such as profiled Hidden Markov Model-based tools (HMSS2), have been developed for the rapid annotation and analysis of organosulfur compound metabolism in genomic and metagenomic data, highlighting the advancements in the bio-analytical field. nih.govresearchgate.net

Emerging Research Opportunities and Untapped Potential

The unique properties of this compound and other organosulfur compounds are opening up new avenues of research and potential applications. tandfonline.com While traditionally used as a flavoring agent and in organic synthesis, its potential extends into materials science, medicine, and environmental science. zhishangchem.cominnospk.com

One of the emerging areas is in the development of novel materials. For instance, thioethers are being investigated for their ability to form self-assembled structures, which could have applications in molecular electronics and sensors. smolecule.com The sulfur atom in this compound can act as a crosslinking agent in the vulcanization of rubber and plastics, potentially improving the material's elasticity and other properties. zhishangchem.com

In the realm of medicinal chemistry, organosulfur compounds are recognized as an important class of therapeutic agents. nih.gov They are involved in various biological processes and can exhibit antioxidant properties. nih.govontosight.ai The development of new synthetic methods for creating functionalized organosulfur compounds, including derivatives of this compound, could lead to the discovery of new pharmacologically active molecules. eurekalert.orgnih.gov For example, sulfoxide (B87167) and sulfone derivatives of benzyl (B1604629) this compound are being explored as potential pharmaceutical intermediates. vulcanchem.com

The study of this compound and related compounds as volatile organic compounds (VOCs) also presents research opportunities. zhishangchem.com Understanding their environmental behavior, such as their role in the global sulfur cycle and their potential as biomarkers for microbial activity, is an active area of investigation. researchgate.netsmolecule.comsolubilityofthings.com

Integration of this compound Research with Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis and application of this compound and other thioethers. researchgate.netontosight.ai This shift is driven by the need for more sustainable and environmentally friendly chemical processes. researchgate.net

A key focus of green chemistry in this context is the development of benign synthetic methods. This includes the use of water as a solvent, which is a significant departure from traditional methods that often rely on volatile organic solvents. researchgate.netsioc-journal.cn Copper-catalyzed C-S coupling reactions in water have been shown to be an efficient and environmentally friendly method for synthesizing aryl thioethers. researchgate.net

The use of catalysts that can be recycled and reused is another important aspect of green chemistry. Silica-promoted synthesis of thioethers offers a heterogeneous catalytic system where the silica gel can be recovered and reused without a significant loss of activity. rsc.org Electrochemical synthesis also aligns with green chemistry principles by avoiding the use of chemical oxidants and reductants and often operating under mild conditions. acs.org

Furthermore, the development of synthetic routes that utilize renewable feedstocks is a major goal. Research into the conversion of biomass, such as lignin, into valuable chemicals could potentially offer sustainable pathways for producing precursors to organosulfur compounds. researchgate.net The use of ionic liquids, particularly dual-functional ionic liquids that can act as both a solvent and a catalyst, represents another green approach to sulfide synthesis. vulcanchem.comtandfonline.com

Interdisciplinary Research Frontiers Involving this compound (e.g., environmental, biological, materials science)

This compound is at the center of a growing number of interdisciplinary research efforts, spanning environmental science, biology, and materials science. researchgate.neteurekalert.orgtandfonline.comtandfonline.com

Environmental Science: In environmental science, organosulfur compounds like this compound are studied for their role in biogeochemical cycles. solubilityofthings.com They can be indicative of specific environmental processes and are being investigated as potential biomarkers for microbial activity. smolecule.com The analysis of organosulfur compounds in environmental samples, such as produced water from oil production, is crucial for assessing environmental impact. oup.com

Biological Science: In the biological sciences, organosulfur compounds are recognized for their diverse roles. tandfonline.com They are components of essential biomolecules and can exhibit significant biological activity, including antioxidant and anti-inflammatory effects. nih.govontosight.ai Research is ongoing to understand the metabolism of organosulfur compounds in various organisms and their potential applications in medicine and agriculture. nih.govtandfonline.commdpi.com For example, propyl disulfide, a related compound, has been studied for its antioxidant and antimicrobial properties in preserving fruit. mdpi.com

Materials Science: In materials science, this compound and its derivatives are being explored for a range of applications. The sulfur atom can be used to modify the properties of polymers and other materials. zhishangchem.com Thioethers are also being investigated for their potential use in the development of organic semiconductors and other electronic materials. smolecule.com The interaction of this compound with metal surfaces is another area of interest, with potential applications in catalysis and surface treatment. zhishangchem.comresearchgate.net For instance, bis-[3-(triethoxysilyl)propyl] tetrasulfide is a widely used coupling agent in the rubber industry to improve the interaction between silica fillers and the rubber matrix. acs.org

Advanced Computational Predictions and Experimental Validation

Computational chemistry has become an indispensable tool for understanding the properties and reactivity of this compound and other organosulfur compounds. tandfonline.combenthamdirect.com Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to predict a wide range of properties, including molecular structure, vibrational spectra, and reaction mechanisms. researchgate.netresearchgate.net

These computational predictions are often used in conjunction with experimental studies for validation. For example, theoretical calculations have been used to investigate the mechanisms and kinetics of the pyrolysis of allyl n-propyl sulfide, with the results showing good agreement with experimental data. researchgate.net Similarly, computational studies have been employed to understand the reactions of organosulfur compounds with atmospheric radicals, which is crucial for modeling their environmental fate. tandfonline.com

Advanced computational models are also being developed to predict the behavior of organosulfur compounds in complex systems. benthamdirect.com For instance, stochastic models based on molecular structure are being used to predict the dynamics of dispersed phase formation in sulfur-containing hydrocarbons, which is relevant to the petroleum industry. benthamdirect.com These models, which incorporate data from quantum chemistry calculations, can provide valuable insights that are difficult to obtain through experiments alone. benthamdirect.com The development and refinement of these computational tools, in tandem with experimental validation, are crucial for advancing our understanding of this compound chemistry.

Q & A

Synthesis Optimization and Mechanistic Insights

Basic Research Question: What are the standard methodologies for synthesizing propyl sulfide, and how can reaction conditions (e.g., solvent, catalyst) be optimized for higher yield? Methodological Answer: this compound is typically synthesized via nucleophilic substitution between thiols and alkyl halides or through sulfide exchange reactions. For optimization, systematically vary parameters like temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., NaHCO₃ for acid scavenging). Monitor reaction progress via TLC or GC-MS to identify ideal termination points .

Advanced Research Question: How can mechanistic studies (e.g., kinetic isotope effects, computational modeling) elucidate the reaction pathways of this compound synthesis? Methodological Answer: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with kinetic studies using deuterated reagents to detect isotopic effects. Cross-validate with spectroscopic data (e.g., IR for intermediate detection) .

Analytical Characterization Techniques

Basic Research Question: Which spectroscopic methods are most reliable for confirming this compound’s structure and purity? Methodological Answer: Use ¹H NMR (δ ~1.0–1.6 ppm for CH₂ groups, δ 2.4–2.8 ppm for S-CH₂) and GC-MS (m/z 118 for molecular ion) for structural confirmation. Compare with reference spectra in databases like NIST .

Advanced Research Question: How can hyphenated techniques (e.g., LC-NMR-MS) resolve co-eluting impurities in this compound samples? Methodological Answer: Combine LC separation with high-resolution MS/MS for fragment analysis. Use NMR solvent suppression techniques to isolate signals from low-concentration impurities .

Experimental Design for Reproducibility

Basic Research Question: How should researchers control variables (e.g., moisture, oxygen) in this compound experiments to ensure reproducibility? Methodological Answer: Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents. Document ambient conditions (humidity, temperature) and pre-purify reagents via distillation .

Advanced Research Question: What statistical models (e.g., Design of Experiments) are suitable for multifactor optimization in this compound synthesis? Methodological Answer: Apply response surface methodology (RSM) with central composite design to evaluate interactions between variables (e.g., catalyst loading, temperature). Use ANOVA to identify significant factors .

Resolving Data Contradictions in Literature

Basic Research Question: How can researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound? Methodological Answer: Replicate measurements using calibrated instruments (e.g., digital manometers for boiling points). Compare purity via HPLC and report uncertainty intervals .

Advanced Research Question: What meta-analysis frameworks are effective for reconciling conflicting reactivity data across studies? Methodological Answer: Perform systematic reviews using PRISMA guidelines. Apply weighted least-squares regression to account for study quality and sample size heterogeneity .

Stability and Degradation Analysis

Basic Research Question: What storage conditions minimize this compound degradation (e.g., oxidation, hydrolysis)? Methodological Answer: Store in amber vials at –20°C under nitrogen. Add stabilizers like BHT (0.1% w/w) and monitor degradation via periodic GC analysis .

Advanced Research Question: How can accelerated stability studies (e.g., Arrhenius modeling) predict this compound’s shelf life under varying temperatures? Methodological Answer: Incubate samples at elevated temperatures (40°C, 60°C) and quantify degradation products via LC-MS. Use Arrhenius plots to extrapolate degradation rates at standard conditions .

Applications in Material Science

Basic Research Question: How is this compound utilized as a ligand or precursor in coordination chemistry? Methodological Answer: Screen metal complexes (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration to assess binding affinity. Characterize stability constants using Job’s method .

Advanced Research Question: What role does this compound play in designing self-assembled monolayers (SAMs) for surface modification? Methodological Answer: Use AFM and XPS to analyze SAM formation kinetics on gold surfaces. Valkyl chain length and sulfur coordination geometry to optimize adhesion .

Table 1: Key Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄S
Molecular Weight118.24 g/mol
Boiling Point146°C
Melting Point-102°C to -146°C
Density0.84 g/cm³ (estimated)

Computational Modeling

Basic Research Question: How can molecular dynamics simulations predict this compound’s solvation behavior in different solvents? Methodological Answer: Use AMBER or GROMACS with OPLS-AA forcefield. Calculate solvation free energy via thermodynamic integration .

Advanced Research Question: What QSAR models correlate this compound’s structural features with its reactivity in nucleophilic substitutions? Methodological Answer: Derive Hammett σ constants from electronic substituent effects. Validate with experimental rate constants using multivariate regression .

Safety and Hazard Mitigation

Basic Research Question: What PPE and ventilation protocols are essential for handling this compound in the lab? Methodological Answer: Use fume hoods, nitrile gloves, and gas detectors for H₂S monitoring. Establish emergency wash stations and spill kits .

Advanced Research Question: How can in silico toxicity prediction tools (e.g., ADMET) assess this compound’s environmental risks? Methodological Answer: Input SMILES notation into tools like ProTox-II to predict LD₅₀ and bioaccumulation factors. Cross-validate with zebrafish embryo assays .

Cross-Disciplinary Methodologies

Basic Research Question: How is this compound used in atmospheric chemistry studies (e.g., as a VOC surrogate)? Methodological Answer: Deploy proton-transfer-reaction mass spectrometry (PTR-MS) to track this compound oxidation products in smog chamber experiments .

Advanced Research Question: What metabolomics approaches identify this compound-derived biomarkers in biological systems? Methodological Answer: Use LC-HRMS with isotopic labeling to trace metabolic pathways. Apply pathway enrichment analysis (e.g., KEGG) for biomarker annotation .

Purity Assessment and Subsampling

Basic Research Question: What chromatographic methods (e.g., HPLC, GC) are optimal for assessing this compound purity? Methodological Answer: Use GC-FID with a DB-5 column (30 m × 0.25 mm) and splitless injection. Calibrate with ≥99% pure standards .

Advanced Research Question: How can laser ablation sampling improve spatial resolution in impurity profiling of this compound crystals? Methodological Answer: Couple LA-ICP-MS with SEM-EDS to map elemental impurities. Optimize laser fluence to avoid matrix decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.